![molecular formula C12H8Cl2N4S B2774897 7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-87-5](/img/structure/B2774897.png)
7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is an organosulfur compound and a member of the triazolo[1,5-a]pyrimidine family. It has a wide range of applications in organic synthesis and in the field of medicinal chemistry. This compound has been studied for its potential use as an anti-inflammatory, anti-cancer, and antifungal agent. In addition, it has been used for its ability to inhibit enzymes involved in the synthesis of cholesterol.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
The molecular structure of similar compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family has been extensively studied for its potential biological activity through coordination compounds. Research has shown differences in crystal environments, indicating variations in molecular interactions and supramolecular architecture. For example, Canfora et al. (2010) reported on the crystal structures of a related compound in different solvates, highlighting the importance of hydrogen bonding and π-π stacking interactions in defining its structure (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Synthesis and Chemical Properties
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been an area of significant interest, focusing on creating novel compounds with potential antimicrobial activities. For instance, El-Agrody et al. (2001) developed new pyrimidine derivatives, emphasizing the versatility of this scaffold in synthesizing biologically active compounds (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001). Additionally, research into efficient synthesis methods for [1,2,4]triazolo[1,5-a]pyrimidine derivatives revealed promising pathways for obtaining these compounds with high yields and potential anticonvulsant properties (Divate & Dhongade-Desai, 2014).
Biological Activities
The exploration of biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has highlighted their potential in medicinal chemistry. Studies have investigated these compounds for their ability to inhibit influenza virus RNA polymerase and potential antitumor, antiviral, and fungicidal activities. For example, Massari et al. (2017) identified compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold with promising abilities to inhibit influenza virus activities (Massari et al., 2017). Fizer, Slivka, and Lendel (2013) discussed a new method for obtaining derivatives with anticipated antitumor and antiviral activities, demonstrating the chemical versatility and potential pharmacological applications of these compounds (Fizer, Slivka, & Lendel, 2013).
Propiedades
IUPAC Name |
7-(2,4-dichlorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4S/c1-19-12-16-11-15-5-4-10(18(11)17-12)8-3-2-7(13)6-9(8)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLKILBOCJMLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)
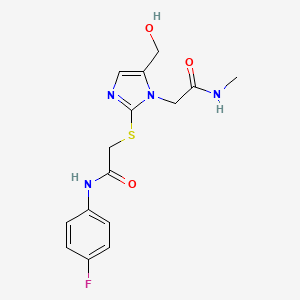
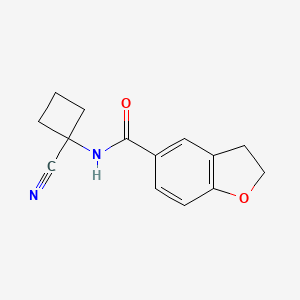
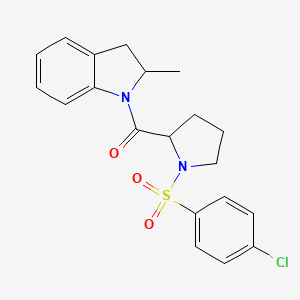
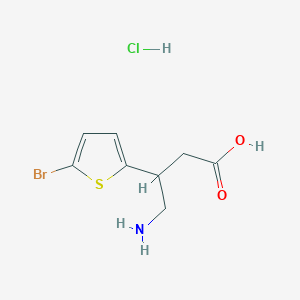

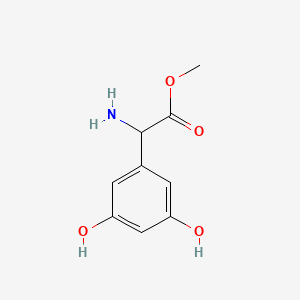
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2774826.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2774830.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2774834.png)
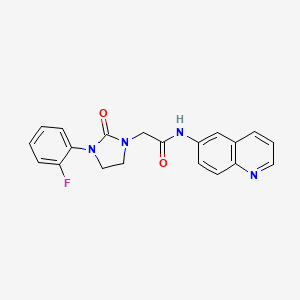
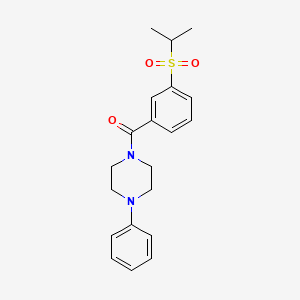
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2774837.png)